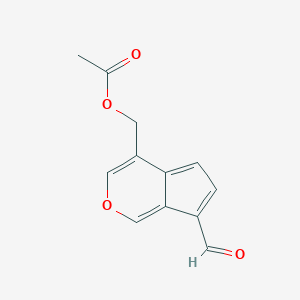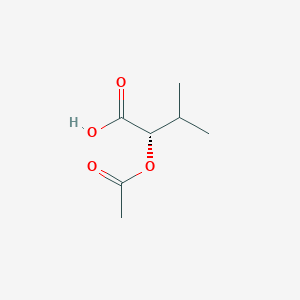
(S)-2-acetoxy-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-acetoxy-3-methylbutanoic acid, also known as HMB, is a metabolite of the branched-chain amino acid leucine. It was first discovered in the 1950s and has since been studied extensively due to its potential as a nutritional supplement for athletes and individuals looking to improve muscle mass and strength.
Wirkmechanismus
(S)-2-acetoxy-3-methylbutanoic acid works by activating the mTOR signaling pathway, which is responsible for regulating muscle protein synthesis. It also helps to reduce muscle breakdown by inhibiting the activity of enzymes that break down muscle tissue.
Biochemical and Physiological Effects:
(S)-2-acetoxy-3-methylbutanoic acid has been shown to increase muscle protein synthesis and reduce muscle breakdown, leading to improvements in muscle mass and strength. It also helps to reduce muscle damage and improve recovery time after intense exercise.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-2-acetoxy-3-methylbutanoic acid in lab experiments is that it is a natural metabolite and is therefore less likely to have adverse effects than synthetic compounds. However, one limitation is that it can be difficult to obtain pure (S)-2-acetoxy-3-methylbutanoic acid for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on (S)-2-acetoxy-3-methylbutanoic acid. One area of interest is the potential for (S)-2-acetoxy-3-methylbutanoic acid to improve muscle mass and strength in older adults, who may be at risk for sarcopenia (age-related muscle loss). Another area of interest is the potential for (S)-2-acetoxy-3-methylbutanoic acid to improve muscle function in individuals with neuromuscular disorders. Finally, there is interest in exploring the potential for (S)-2-acetoxy-3-methylbutanoic acid to improve cognitive function and reduce inflammation.
Synthesemethoden
(S)-2-acetoxy-3-methylbutanoic acid can be synthesized from leucine through a series of enzymatic reactions. The first step involves the conversion of leucine to alpha-ketoisocaproate, which is then converted to (S)-2-acetoxy-3-methylbutanoic acid through the addition of acetyl-CoA.
Wissenschaftliche Forschungsanwendungen
(S)-2-acetoxy-3-methylbutanoic acid has been the subject of numerous scientific studies, with a focus on its potential as a nutritional supplement for athletes and individuals looking to improve muscle mass and strength. Research has shown that (S)-2-acetoxy-3-methylbutanoic acid can help to reduce muscle damage and improve recovery time after intense exercise, as well as increase muscle protein synthesis and improve muscle strength.
Eigenschaften
CAS-Nummer |
18667-97-5 |
|---|---|
Produktname |
(S)-2-acetoxy-3-methylbutanoic acid |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2S)-2-acetyloxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
SHYABMSJIGYKIG-LURJTMIESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)OC(=O)C |
SMILES |
CC(C)C(C(=O)O)OC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




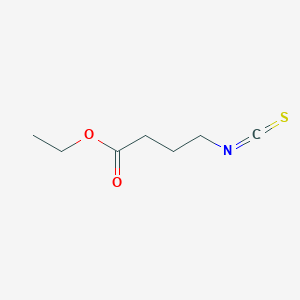
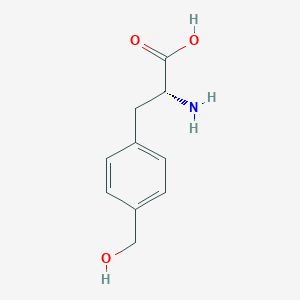





![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
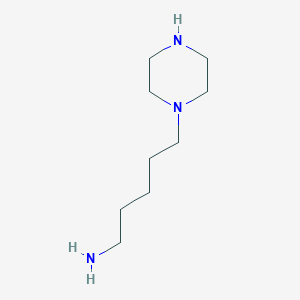
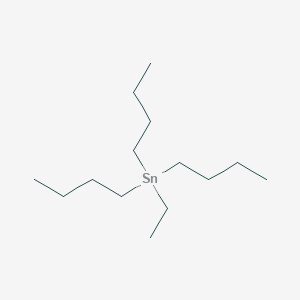
![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)
